molecular formula C21H21N5O2 B8650356 N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide

N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide

Cat. No. B8650356
M. Wt: 375.4 g/mol
InChI Key: RGMGHVMUSBVCJW-UHFFFAOYSA-N
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Patent
US08536169B2

Procedure details

4-Methyl-2-morpholinecarboxylic acid hydrochloride (40 mg, 0.22 mmol) was treated with HATU (84 mg, 0.22 mmol) in DMF (0.250 mL) and DIPEA (0.069 mL, 0.40 mmol). The mixture was shaken for five minutes prior to treatment with 6-(1H-indol-4-yl)-1H-indazol-4-amine (25 mg, 0.1 mmol) in DMF (0.25 mL). Reaction mixture was left to stand at room temperature for 18 hrs. Solvent was removed in vacuo and the product re-dissolved in chloroform (0.3 mL) prior to application on to a pre-conditioned (methanol then chloroform) NH2 cartridge (0.5 g). Product was eluted after 2 hr with ethyl acetate/methanol (1:1, 3 mL), and concentrated under a stream of nitrogen using blow down apparatus. Purification by MDAP (Method D) afforded the title compound.
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
0.069 mL
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Name
6-(1H-indol-4-yl)-1H-indazol-4-amine
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][O:6][CH:5]([C:9]([OH:11])=O)[CH2:4]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.[NH:45]1[C:53]2[C:48](=[C:49]([C:54]3[CH:55]=[C:56]([NH2:63])[C:57]4[CH:58]=[N:59][NH:60][C:61]=4[CH:62]=3)[CH:50]=[CH:51][CH:52]=2)[CH:47]=[CH:46]1>CN(C=O)C>[NH:45]1[C:53]2[C:48](=[C:49]([C:54]3[CH:62]=[C:61]4[C:57]([CH:58]=[N:59][NH:60]4)=[C:56]([NH:63][C:9]([CH:5]4[O:6][CH2:7][CH2:8][N:3]([CH3:2])[CH2:4]4)=[O:11])[CH:55]=3)[CH:50]=[CH:51][CH:52]=2)[CH:47]=[CH:46]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
Cl.CN1CC(OCC1)C(=O)O
Name
Quantity
84 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.069 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
6-(1H-indol-4-yl)-1H-indazol-4-amine
Quantity
25 mg
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)C=1C=C(C=2C=NNC2C1)N
Step Three
Name
Quantity
0.25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
WAIT
Type
WAIT
Details
was left
WAIT
Type
WAIT
Details
to stand at room temperature for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the product re-dissolved in chloroform (0.3 mL)
WASH
Type
WASH
Details
Product was eluted after 2 hr with ethyl acetate/methanol (1:1, 3 mL)
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a stream of nitrogen using blow down apparatus
CUSTOM
Type
CUSTOM
Details
Purification by MDAP (Method D)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)C1=CC(=C2C=NNC2=C1)NC(=O)C1CN(CCO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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